Diethyl 5-benzoylhex-2-enedioate
Description
Diethyl 5-benzoylhex-2-enedioate is a diester derivative featuring a conjugated enedioate backbone substituted with a benzoyl group at the 5-position.
Key structural features include:
- Ester groups: Ethyl ester moieties enhance solubility in organic solvents.
- Conjugated double bond: The hex-2-enedioate backbone may confer reactivity in cycloaddition or polymerization reactions.
Properties
CAS No. |
790224-20-3 |
|---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
diethyl 5-benzoylhex-2-enedioate |
InChI |
InChI=1S/C17H20O5/c1-3-21-15(18)12-8-11-14(17(20)22-4-2)16(19)13-9-6-5-7-10-13/h5-10,12,14H,3-4,11H2,1-2H3 |
InChI Key |
UWYCIIWUQSLOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(C(=O)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-benzoylhex-2-enedioate typically involves the esterification of 5-benzoylhex-2-enedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-benzoylhex-2-enedioic acid+2ethanolsulfuric acidDiethyl 5-benzoylhex-2-enedioate+2water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 5-benzoylhex-2-enedioate can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form carboxylic acids.
Reduction: The double bond in the hexenedioate backbone can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products:
Oxidation: 5-benzoylhex-2-enedioic acid.
Reduction: Diethyl 5-benzoylhexane-2,6-dioate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 5-benzoylhex-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of Diethyl 5-benzoylhex-2-enedioate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound’s ester groups are susceptible to nucleophilic attack, leading to the formation of carboxylic acids and alcohols. This process is facilitated by the presence of catalytic residues in the enzyme’s active site, which stabilize the transition state and lower the activation energy of the reaction.
Comparison with Similar Compounds
Diethyl Succinate (Natural)
Empirical Formula : C₈H₁₄O₄ (vs. C₁₅H₁₈O₅ for Diethyl 5-benzoylhex-2-enedioate)
Physical Properties :
| Property | Diethyl Succinate | This compound (Inferred) |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | Likely viscous liquid or low-melting solid |
| Boiling Point | ~80°C | Higher (>200°C due to benzoyl group) |
| Solubility | Miscible in water/organics | Limited water solubility, high in organics |
| Refractive Index (20°C) | 1.413–1.423 | ~1.48–1.52 (estimated) |
Functional Differences :
Ethyl 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Derivatives
Structural Context : The compound in shares a benzoimidazole core and ethyl ester functionality but differs in backbone and substituents .
Key Contrasts :
- The benzoimidazole derivative is tailored for drug discovery (e.g., kinase inhibitors), whereas this compound’s conjugation suggests utility in materials science.
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